Methyl-2-methyl-5-carboxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSMIFTUQKPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Structural Isomerism, and Conformational Analysis of Methyl 2 Methyl 5 Carboxybenzoic Acid
Systematic Nomenclature and Related Structural Motifs
Methyl-2-methyl-5-carboxybenzoic acid is a name that conveys the core structural components of the molecule. However, for clarity and adherence to international standards, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is preferred. According to IUPAC guidelines, the compound is systematically named 3-methoxycarbonyl-4-methylbenzoic acid . google.comgoogle.com This name prioritizes the carboxylic acid group as the principal functional group, with the methoxycarbonyl and methyl groups treated as substituents on the benzene (B151609) ring.
The molecule is built upon a benzoic acid scaffold, which is a benzene ring substituted with a carboxylic acid group. In this specific compound, the benzene ring is further substituted with a methyl group (-CH₃) and a methoxycarbonyl group (-COOCH₃). The relative positions of these substituents are crucial for the compound's properties. The methyl group is located at the second position (ortho to the carboxylic acid), and the methoxycarbonyl group is at the fifth position (meta to the carboxylic acid and para to the methyl group).
Other synonyms for this compound include 4-Methyl-3-(methoxycarbonyl)benzoic acid. psu.edu
Table 1: Key Structural Information for 3-methoxycarbonyl-4-methylbenzoic acid
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 3-methoxycarbonyl-4-methylbenzoic acid |
| CAS Number | 167300-06-3 |
Stereochemical Aspects and Chiral Recognition
This compound, in its ground state, does not possess a chiral center. A chiral center is typically a carbon atom bonded to four different groups, which is not the case for any atom in this molecule. Therefore, it does not exhibit enantiomerism (R/S isomerism).
However, the concept of planar chirality could be considered if the rotation of the substituent groups were severely restricted, leading to non-superimposable mirror images. Given the nature of the single bonds connecting the substituents to the benzene ring, rotation is expected, albeit potentially hindered, which generally precludes stable planar chirality at room temperature.
Structural isomers of this compound, which have the same molecular formula (C₁₀H₁₀O₄) but different atomic arrangements, can exhibit stereoisomerism. For instance, an isomer where the methyl group is attached to a different carbon might create a chiral center.
Table 2: Positional Isomers of Methyl-carboxy-methyl-benzoic acid
| Isomer Name | Positional Relationship of Substituents |
| 3-methoxycarbonyl-4-methylbenzoic acid | Carboxyl at C1, Methyl at C2, Methoxycarbonyl at C5 |
| 4-methoxycarbonyl-3-methylbenzoic acid | Carboxyl at C1, Methyl at C3, Methoxycarbonyl at C4 |
| 2-methoxycarbonyl-5-methylbenzoic acid | Carboxyl at C1, Methyl at C5, Methoxycarbonyl at C2 |
| and others |
Conformational Preferences and Rotational Isomerism
The conformational landscape of this compound is primarily dictated by the rotation around the single bonds connecting the carboxylic acid and methoxycarbonyl groups to the benzene ring, as well as the rotation of the methyl group.
For the carboxylic acid group, two principal planar conformations are possible: cis and trans, referring to the orientation of the hydroxyl proton relative to the carbonyl group. In most substituted benzoic acids, the cis conformer is significantly more stable due to greater π-electron delocalization. mdpi.com
A critical factor influencing the conformation of the carboxylic acid group in this molecule is the "ortho effect". The presence of the methyl group at the ortho position (C2) creates steric hindrance with the carboxylic acid group. This steric clash forces the carboxylic acid group to twist out of the plane of the benzene ring. google.commdpi.com This out-of-plane conformation disrupts the coplanarity that is typically favored for resonance stabilization between the carboxyl group and the aromatic ring.
The rotation of the methoxycarbonyl group is also a key conformational variable. Similar to the carboxylic acid, it can adopt different orientations relative to the benzene ring. The barrier to rotation for a methoxycarbonyl group is generally lower than that of a carboxylic acid group.
The internal rotation of the methyl group is generally considered to be relatively free, with a low rotational barrier, although this can be influenced by the adjacent bulky carboxylic acid group.
Table 3: Estimated Rotational Barriers for Related Substituted Benzenes
| Rotational Motion | Estimated Barrier (kJ/mol) | Compound Context |
| C(ring)-COOH rotation | ~28 | Benzoic acid (cis → trans) mdpi.com |
| C(ring)-CH₃ rotation | 0.5 - 5 | Toluene (B28343) derivatives |
| C(ring)-COOCH₃ rotation | 5 - 15 | Methyl benzoate (B1203000) derivatives |
Note: These are generalized values for related compounds and may differ for this compound.
Tautomerism and Resonance Structures
Tautomers are structural isomers that readily interconvert. For a simple carboxylic acid like benzoic acid, keto-enol tautomerism is not a significant phenomenon. The keto form (the standard carboxylic acid structure) is overwhelmingly more stable than the enol form.
Resonance structures, on the other hand, are crucial for understanding the electronic distribution and stability of this compound. The benzene ring itself has two primary resonance contributors. Furthermore, the electron-withdrawing nature of both the carboxylic acid and methoxycarbonyl groups influences the electron density of the aromatic ring.
The carboxylate anion, formed upon deprotonation of the carboxylic acid, is significantly stabilized by resonance, with the negative charge delocalized over the two oxygen atoms. The methoxycarbonyl group also participates in resonance, delocalizing the pi electrons of the benzene ring. The interplay of these resonance effects from both substituents governs the chemical reactivity and acidity of the molecule.
Synthetic Methodologies and Route Optimization for Methyl 2 Methyl 5 Carboxybenzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.in This process helps to identify potential synthetic pathways and highlight key challenges.
Targeting the Benzoic Acid Core Functionalization
The central feature of the target molecule is the benzoic acid core. A primary retrosynthetic disconnection involves breaking the bonds to the functional groups on the aromatic ring. This leads to the consideration of how to introduce the two methyl groups and the two carboxylic acid functionalities onto a benzene (B151609) ring.
One key strategy is the functional group interconversion (FGI), where one functional group is transformed into another. ias.ac.in For instance, a carboxyl group can be derived from the oxidation of an alkyl group. numberanalytics.combritannica.com Therefore, a plausible precursor to our target molecule could be a dimethyl-substituted benzene derivative which can then be selectively oxidized.
Another approach involves the direct carboxylation of a pre-functionalized aromatic ring. The Kolbe-Schmitt reaction, for example, allows for the ortho-carboxylation of phenoxides using carbon dioxide, though it often requires high pressure and temperature. nih.gov More recent methods have explored base-mediated carboxylations that can proceed under milder conditions. nih.gov
Strategies for Methyl Group Installation and Position-Selectivity
The placement of the two methyl groups at positions 2 and 5 is a critical aspect of the synthesis. The directing effects of substituents on the benzene ring play a crucial role in achieving the desired regioselectivity during electrophilic aromatic substitution reactions. khanacademy.org
A common method for introducing methyl groups is the Friedel-Crafts alkylation. Starting with a substituted benzene, the existing functional group will direct the incoming methyl group to specific positions. For example, an alkyl group is an ortho-, para-director. youtube.com Therefore, if we start with toluene (B28343) (methylbenzene), the second methyl group would be directed to the ortho or para position. To achieve the desired 1,4-dimethyl (para) substitution pattern, careful selection of the starting material and reaction conditions is necessary.
Alternatively, palladium-catalyzed C-H methylation of benzoic acids has been developed, offering a route to ortho-methylated benzoic acids. acs.org This method utilizes a weakly coordinating carboxyl group to direct the methylation.
Approaches for Differentiated Carboxyl Group Formation and Esterification
A significant challenge in synthesizing Methyl-2-methyl-5-carboxybenzoic acid is the differentiation between the two carboxyl groups, with one remaining as a free acid and the other as a methyl ester. This requires a synthetic route that allows for the selective protection or formation of one of the carboxyl groups.
One strategy involves starting with a precursor that already contains one of the carboxyl groups or a group that can be easily converted to it. For example, starting with 2,5-dimethylbenzoic acid, the second carboxyl group could be introduced via a directed ortho-metalation followed by carboxylation. The existing carboxyl group would need to be protected during this step, for instance, as an ester, which can be selectively deprotected later.
Another approach is to start with a molecule containing two different functional groups that can be converted to carboxylic acids under different conditions. For instance, a nitrile group can be hydrolyzed to a carboxylic acid. numberanalytics.com A synthetic route could involve a molecule with a methyl group and a nitrile group, which are then converted to the two carboxyl functionalities.
Classical Synthetic Approaches and Historical Perspectives
The synthesis of aromatic carboxylic acids and their derivatives has a long history in organic chemistry, with many well-established methods. numberanalytics.com
Multi-step Reaction Sequences for Aromatic Carboxylic Acid Derivatives
Historically, the synthesis of substituted benzoic acids often relied on multi-step sequences involving classical reactions. A common approach for introducing a carboxyl group is the oxidation of an alkylbenzene. britannica.com For example, p-xylene (B151628) can be oxidized to terephthalic acid. nih.gov This method, however, would lead to a dicarboxylic acid. To achieve the mono-ester, one of the acid groups would need to be selectively esterified.
Another historical route is the carbonation of a Grignard reagent. An aryl halide can be converted to a Grignard reagent, which then reacts with carbon dioxide to form a carboxylic acid. numberanalytics.com This allows for the introduction of a carboxyl group at a specific position.
The synthesis of 2,5-disubstituted benzoic acids can be challenging due to regioselectivity issues. For instance, the bromination of 2-methylbenzoic acid can lead to a mixture of 5-bromo and 3-bromo isomers. chemicalbook.com
Esterification Protocols for Carboxylic Acids
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. physicsandmathstutor.com For a molecule like this compound, where one carboxyl group is esterified, a selective esterification method is required.
The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is a classic method. ukm.my However, this method may not be suitable for selective mono-esterification of a dicarboxylic acid.
To achieve selective esterification, one of the carboxylic acids can be temporarily protected. Alternatively, if the two carboxylic acids have different steric environments, a sterically hindered esterification method could be employed. For instance, methods using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective for esterifying sterically hindered carboxylic acids. organic-chemistry.org Other catalysts, such as tin (II) chloride and tetrabutyl titanate, have also been used for the esterification of hindered carboxylic acids. google.comgoogle.com
Modern methods for esterification include the use of solid acid catalysts, which can offer advantages in terms of separation and reusability. mdpi.com
Data Tables
Table 1: Key Starting Materials and Intermediates
| Compound Name | Structure | Potential Use in Synthesis |
| p-Xylene | C₆H₄(CH₃)₂ | Precursor for the dimethylbenzene core. |
| 2,5-Dimethylbenzoic acid | C₉H₁₀O₂ | Intermediate after introduction of one carboxyl group. |
| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | Can be converted to a diazonium salt for further functionalization. nist.gov |
| 5-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | Halogenated intermediate for cross-coupling reactions. chemicalbook.com |
Table 2: Common Reagents for Synthetic Transformations
| Reagent | Transformation | Reference |
| Potassium Permanganate (B83412) (KMnO₄) | Oxidation of alkyl groups to carboxylic acids | numberanalytics.combritannica.com |
| Carbon Dioxide (CO₂) | Carboxylation of Grignard reagents or via directed metalation | numberanalytics.comnih.gov |
| N-Bromosuccinimide (NBS) | Bromination of aromatic rings | chemicalbook.com |
| Methanol (B129727) (CH₃OH) | Esterification of carboxylic acids | ukm.mywikipedia.org |
| Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Esterification of sterically hindered carboxylic acids | organic-chemistry.org |
Existing Methods for Substituted Benzoic Acid Synthesis
The preparation of substituted benzoic acids is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These methods, while foundational, often present challenges in terms of regioselectivity and reaction conditions.
One of the most traditional routes involves the oxidation of alkylbenzenes . philadelphia.edu.jokhanacademy.org For a molecule like this compound, a plausible precursor could be a dimethyl-substituted toluene derivative. The benzylic protons of alkyl chains on an aromatic ring are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. philadelphia.edu.joyoutube.com The reaction proceeds by converting the alkyl group into a carboxylic acid. philadelphia.edu.jo However, achieving selective oxidation of one methyl group over another on a polysubstituted benzene ring can be challenging and may lead to a mixture of products.
Another classical approach is the carbonation of Grignard reagents . youtube.com This involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide. Subsequent reaction with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid. The synthesis of a specific isomer like this compound would require a starting material with the appropriate substitution pattern of a halogen and methyl groups.
The hydrolysis of nitriles (cyanobenzenes) offers another pathway. A nitrile group can be introduced onto the aromatic ring via Sandmeyer reaction of an aniline (B41778) or through nucleophilic aromatic substitution. The nitrile is then hydrolyzed to a carboxylic acid under acidic or basic conditions.
Furthermore, the hydrolysis of benzoyl chlorides that have been carefully distilled can yield highly pure benzoic acids. nist.gov This method is contingent on the availability of the corresponding substituted benzoyl chloride.
These traditional methods, while effective, can sometimes be limited by harsh reaction conditions, the generation of significant waste, and difficulties in controlling regioselectivity, particularly in the synthesis of polysubstituted aromatic compounds. wjpmr.com
| Synthetic Method | General Reaction | Key Reagents | Potential Challenges for this compound |
|---|---|---|---|
| Oxidation of Alkylbenzenes | Ar-R → Ar-COOH | KMnO₄, CrO₃ | Lack of regioselectivity between two methyl groups. |
| Carbonation of Grignard Reagents | Ar-MgX + CO₂ → Ar-COOH | Mg, CO₂, H₃O⁺ | Requires specifically halogenated precursor. |
| Hydrolysis of Nitriles | Ar-CN → Ar-COOH | H⁺/H₂O or OH⁻/H₂O | Requires synthesis of the corresponding nitrile. |
| Hydrolysis of Benzoyl Chlorides | Ar-COCl + H₂O → Ar-COOH | H₂O | Requires synthesis of the corresponding benzoyl chloride. nist.gov |
Novel and Advanced Synthetic Strategies
To overcome the limitations of classical methods, modern organic synthesis has focused on developing more efficient, selective, and sustainable strategies. These advanced approaches offer greater control over the synthesis of complex molecules like this compound.
Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds. tcichemicals.comnih.govrsc.org The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is particularly versatile due to its high functional group tolerance and ability to couple sp2, sp3, and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of a substituted benzoic acid, a Negishi coupling could be envisioned where a suitably functionalized aryl halide is coupled with an organozinc reagent, followed by a carboxylation step. Recent advancements have focused on developing highly active catalysts for these reactions, even for less reactive aryl chlorides. organic-chemistry.org Iron-catalyzed Negishi couplings have also been developed as a more sustainable alternative. rsc.org
| Coupling Reaction | Catalyst | Coupling Partners | Relevance to Substituted Benzoic Acid Synthesis |
|---|---|---|---|
| Negishi Coupling | Palladium or Nickel wikipedia.org | Organozinc reagent and Organic halide wikipedia.org | Formation of the carbon skeleton prior to carboxylation. wikipedia.orgorganic-chemistry.orgnih.gov |
Electrophilic aromatic substitution (SEAr) is a fundamental process for introducing substituents onto an aromatic ring. wikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.orgquora.comstudysmarter.co.ukyoutube.com For instance, the carboxyl group is a deactivating, meta-directing group, while methyl groups are activating, ortho-, para-directing groups. wikipedia.orgquora.com Synthesizing this compound would require a carefully planned sequence of electrophilic substitutions to achieve the desired 1,2,4-substitution pattern. philadelphia.edu.jo
Nucleophilic aromatic substitution (SNAr) provides a complementary approach, particularly for rings bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate. libretexts.org A strategy for the target molecule could involve an SNAr reaction on a suitably activated precursor. For example, a two-step synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate (B1203000) has been demonstrated using sequential electrophilic and nucleophilic aromatic substitution reactions. acs.org
Recent research has also explored dearomatization-rearomatization strategies to achieve regioselective threefold aromatic substitution of benzoic acid derivatives, offering a powerful method for accessing highly substituted aromatic systems. nih.gov
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity. While a direct biocatalytic route to this compound may not be established, chemoenzymatic approaches that combine enzymatic and chemical steps are highly promising. For instance, the enzymatic dihydroxylation of benzoic acid using mutant strains of bacteria can produce valuable chiral building blocks. univie.ac.atthieme-connect.com Furthermore, non-natural enzyme cascades have been developed to produce benzoic acid from renewable feedstocks like styrene (B11656) or L-phenylalanine. nih.govresearchgate.net These engineered pathways demonstrate the potential to create novel biocatalytic routes for the synthesis of a wide range of substituted benzoic acids.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. wjpmr.com For the synthesis of this compound, several green chemistry considerations are pertinent.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wjpmr.com Cascade reactions are particularly advantageous in this regard. rsc.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, performing reactions in water or using solvent-free conditions. brazilianjournals.com.brmdpi.com The use of hydrogen peroxide as an oxidant in the presence of a recyclable catalyst is a greener approach to aldehyde oxidation. mdpi.com
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle of green chemistry. wjpmr.com Transition metal-catalyzed reactions and biocatalysis are prime examples. tcichemicals.comnih.gov
Use of Renewable Feedstocks: Developing synthetic routes that start from renewable resources, such as biomass-derived materials. escholarship.org The synthesis of benzoic acid from glucose derivatives is a significant step in this direction. escholarship.org Research into lignin (B12514952) valorization also presents opportunities for producing benzoic acid derivatives from this abundant biopolymer. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. brazilianjournals.com.br Photochemical methods, which can sometimes be performed under mild conditions, are also being explored. google.com
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Atom Economy and E-Factor Analysis for Proposed Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu A high atom economy signifies that a larger proportion of the reactant atoms are incorporated into the final product, thereby minimizing waste. monash.edu In contrast, the Environmental Factor (E-Factor) provides a broader measure of the environmental impact by quantifying the total mass of waste generated per kilogram of product. researchgate.net This includes byproducts, unreacted starting materials, and solvents. researchgate.net
For the synthesis of dicarboxylic acid monoesters like this compound, several routes can be envisioned, each with a different atom economy and E-factor. Traditional methods often involve protection and deprotection steps, which can significantly lower the atom economy and increase the E-factor due to the use of stoichiometric reagents and the generation of byproducts.
Consider a hypothetical synthesis of this compound. A multi-step route, such as the "brown route" for ibuprofen (B1674241) synthesis which has a low atom economy of approximately 40%, generates significant waste. monash.edu In contrast, a more streamlined "green route" with fewer steps and higher atom economy is environmentally preferable. monash.edu The calculation of atom economy involves comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants. scranton.edu
Table 1: Illustrative Atom Economy and E-Factor for a Hypothetical Synthesis Route
| Metric | Description | Implication for Synthesis |
| Atom Economy | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100 | A higher percentage indicates a more efficient reaction with less waste. monash.edu |
| E-Factor | Total weight of waste (kg) / Weight of product (kg) | A lower value signifies a greener process with less environmental impact. researchgate.net |
Optimizing a synthetic route for this compound would involve selecting reactions with inherently high atom economy, such as addition and rearrangement reactions, over less efficient substitution and elimination reactions. scranton.edu
Solvent-Free and Reduced-Solvent Reaction Conditions
Solvents are a major contributor to the waste generated in chemical processes and are often associated with environmental and safety concerns. rsc.org Consequently, developing solvent-free or reduced-solvent reaction conditions is a key objective in green chemistry.
Solvent-free synthesis has been explored for various reactions, including the synthesis of zeolites like ZSM-5, where solid raw materials are mixed, ground, and heated without the addition of a solvent. bohrium.com This approach offers environmental benefits and high efficiency. bohrium.com For the synthesis of this compound, exploring solid-state reactions or reactions using a minimal amount of a benign solvent could significantly reduce the environmental footprint.
In cases where a solvent is necessary, the choice of solvent is critical. The use of an acetonitrile-water azeotrope has been investigated as a recoverable reaction medium in electrochemical reductive amination, demonstrating a strategy for minimizing solvent waste. rsc.org Such approaches, focusing on solvent recovery and reuse, are vital for sustainable chemical production.
Catalytic and Reusable Reagent Systems
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. monash.edu The use of catalytic amounts of a substance, rather than stoichiometric quantities, is a core principle. scranton.edu
For the synthesis of dicarboxylic acid monoesters, various catalytic systems have been developed. For instance, the transesterification of dicarboxylic acid monoesters can be achieved with high selectivity using a metal alkoxide catalyst. google.com Lewis acids have also been shown to be highly efficient catalysts for the decarboxylative esterification of carboxylic acids. mpg.de
The reusability of catalysts is another important consideration for sustainable synthesis. Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recycling. mdpi.com For example, layered barium, calcium, and strontium benzoates have been demonstrated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid, maintaining their catalytic activity for multiple cycles. scielo.brresearchgate.net Similarly, a Zr/Ti solid acid catalyst has been used for the esterification of various benzoic acids, with the catalyst showing similar activity upon reuse. mdpi.com
The development of such reusable catalytic systems for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.
Waste Minimization and Environmental Impact Assessment
A comprehensive environmental impact assessment of a synthetic route goes beyond atom economy and E-factor to consider the entire lifecycle of the chemicals involved. researchgate.net This includes the potential for pollution from raw material extraction, manufacturing processes, and waste disposal. nih.govepa.gov
The industrial production of benzoic acid, for instance, can lead to the release of volatile organic compounds and contamination from catalysts. nih.gov The resulting industrial residues, if not properly managed, can be a significant source of environmental pollution. epa.govresearchgate.net However, these residues can also be a source of valuable chemicals, and methods have been developed for their recovery. researchgate.net
Effective waste management strategies, such as recycling technologies and wastewater treatment, are crucial for mitigating the environmental impact of chemical production. nih.gov For the synthesis of this compound, a thorough environmental assessment would involve evaluating the toxicity and biodegradability of all reagents and byproducts, as well as developing protocols for waste minimization and treatment. researchgate.netnih.gov This includes considering the potential formation of persistent organic pollutants. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Catalysis is a cornerstone of modern organic synthesis, offering pathways to desired molecules with enhanced efficiency and selectivity. For a molecule with multiple functional groups like this compound, catalytic methods are essential for achieving selective transformations.
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and reactivity due to the well-defined nature of the active species. youtube.com This approach is particularly valuable for complex syntheses requiring precise control over the reaction. youtube.com
In the context of synthesizing dicarboxylic acid monoesters, homogeneous catalysts can be employed for selective reactions. For example, transition metal complexes are used in acceptorless dehydrogenative alcohol oxidation, a green chemistry approach that avoids the need for an oxidizing agent. acs.org The selective oxidation of a primary alcohol to a carboxylic acid in the presence of other functional groups is a challenging yet crucial transformation that can be achieved with the right homogeneous catalyst. acs.org
The synthesis of this compound could potentially involve the selective esterification of one carboxylic acid group over another, or the selective oxidation of a methyl group to a carboxylic acid. Homogeneous catalysts, with their tunable electronic and steric properties, are well-suited for such selective transformations. youtube.com However, a significant drawback of homogeneous catalysts is their often difficult separation from the reaction mixture, which can lead to product contamination and catalyst loss. youtube.com
Heterogeneous Catalysis for Esterification and Aromatic Functionalization
Heterogeneous catalysts, being in a different phase from the reactants, are easily separated and recycled, making them attractive from an industrial and environmental perspective. mdpi.com They are widely used in various chemical processes, including esterification and aromatic functionalization.
For the esterification step in the synthesis of this compound, several heterogeneous catalysts have been shown to be effective. Layered alkaline earth metal benzoates have been successfully used as reusable catalysts for the methyl esterification of benzoic acid. scielo.br Metal-Organic Frameworks (MOFs) like UiO-66-NH2 have also demonstrated good catalytic performance in the methyl esterification of fluorinated aromatic carboxylic acids. rsc.org Furthermore, zeolites and other solid acid catalysts are commonly employed for esterification reactions. researchgate.net
A study on the methyl esterification of benzoic acid using layered barium, calcium, and strontium benzoates as catalysts showed ester conversions of 65-70% under optimized conditions. scielo.br The catalysts were also found to be recyclable for at least three consecutive cycles without loss of activity. scielo.br
Table 2: Performance of Heterogeneous Catalysts in Methyl Esterification of Benzoic Acid
| Catalyst | Temperature (°C) | Catalyst Loading (wt%) | Conversion (%) | Reference |
| Calcium Benzoate | 160 | 10 | 68.52 | scielo.br |
| Barium Benzoate | Not specified | Not specified | 65-70 | scielo.br |
| Strontium Benzoate | Not specified | Not specified | 65-70 | scielo.br |
Photocatalytic and Electrocatalytic Methodologies (if applicable)
Modern synthetic chemistry increasingly focuses on sustainable and efficient methods, with photocatalysis and electrocatalysis emerging as powerful platforms for C-H functionalization. nih.govnih.gov While specific studies detailing the synthesis of this compound using these techniques are not prevalent, the principles established for related aromatic compounds provide a clear blueprint for their potential application. These methods offer green alternatives to traditional synthetic routes which often require harsh conditions or toxic reagents. thieme.de
Photocatalytic Approaches
Photocatalysis utilizes visible light to drive chemical reactions, often under very mild conditions. rsc.org Two primary photocatalytic strategies could be envisioned for synthesizing the target molecule or its precursors: the oxidation of a methyl group on a suitable toluene derivative or the direct carboxylation of an aromatic C-H bond.
Selective Oxidation of Toluene Derivatives: Research has demonstrated the efficient photocatalytic oxidation of toluene and its derivatives to the corresponding aldehydes or carboxylic acids using molecular oxygen as the oxidant. For example, metal-free g-C₃N₄ nanosheets have been shown to be highly effective photocatalysts for the selective oxidation of toluene to benzaldehyde (B42025) with excellent conversion and selectivity. rsc.org A similar strategy could hypothetically be applied to 2,4-dimethylbenzoic acid, selectively oxidizing the methyl group at the 4-position to a carboxylic acid function to yield the final product. The efficiency of such a process would depend on the relative reactivity of the two methyl groups.
Direct Carboxylation with CO₂: Visible-light-driven photocatalytic carboxylation of aromatic C-H bonds using carbon dioxide (CO₂) as a C1 source is an attractive, environmentally benign route to aromatic carboxylic acids. rsc.org This approach could potentially be used to convert 2,4-dimethylanisole (B1585114) or a related precursor directly, although controlling the regioselectivity of the carboxylation to the desired 5-position would be a significant challenge.
Table 1: Representative Photocatalytic Oxidation of Toluene Derivatives This table presents data from a study on the photocatalytic oxidation of various toluene derivatives to showcase the potential of the methodology. The data is based on research findings by Kumar et al. on g-C₃N₄ nanosheet photocatalysts. rsc.org
| Substrate | Product | Conversion (%) | Selectivity (%) |
| Toluene | Benzaldehyde | 84.4 | ~100 |
| p-Xylene | p-Tolualdehyde | 75.2 | ~100 |
| p-Methoxytoluene | p-Anisaldehyde | 81.3 | ~100 |
| p-Nitrotoluene | p-Nitrobenzaldehyde | 69.5 | ~100 |
Electrocatalytic Methodologies
Electrocatalysis uses electrical potential to overcome the activation energy of a chemical reaction, providing a high degree of control and often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov
Electrochemical C-H Carboxylation: A promising strategy involves the site-selective electrochemical C-H carboxylation of arenes with CO₂. chemistryviews.org This catalyst- and base-free method has been successfully applied to a variety of aromatic and heteroaromatic compounds. chemistryviews.orgdntb.gov.ua By applying this methodology to a precursor like 1,3-dimethylbenzene (m-xylene), it might be possible to introduce a carboxyl group. However, achieving the desired regioselectivity for the formation of 2,4-dimethylbenzoic acid, a precursor to the final product, would be a critical challenge to overcome.
Electrocatalytic C-H Methylation: Rhoda-electrocatalysis has been developed for the C-H activation and alkylation of arenes. nih.gov In a hypothetical route, one could start with 5-carboxybenzoic acid (isophthalic acid) or its mono-ester derivative and use an electrocatalytic approach to achieve sequential C-H methylation at the 2-position. This would represent a highly atom-economical approach, directly installing the methyl group without pre-functionalization of the aromatic ring.
Table 2: Example of Site-Selective Electrochemical C-H Carboxylation of Arenes with CO₂ This table summarizes general conditions and findings from a study on the electrochemical carboxylation of arenes, illustrating the applicability of the method to various substrates. The data is based on research by Qiu and colleagues. chemistryviews.org
| Parameter | Condition / Finding |
| Electrodes | Graphite Felt (GF) Anode and Cathode |
| Electrolyte | Et₄NI in DMF |
| CO₂ Pressure | 1 atm |
| Key Features | Catalyst-free, Base-free |
| Substrate Scope | Arenes, Heteroarenes, Polycyclic Aromatic Hydrocarbons |
| Proposed Mechanism | Direct reduction of the arene at the cathode to a radical anion, followed by reaction with CO₂. |
Chemical Reactivity and Transformation Studies of Methyl 2 Methyl 5 Carboxybenzoic Acid
Reactions at the Carboxyl and Ester Functionalities
The presence of both a carboxylic acid and a methyl ester group on the same molecule allows for selective reactions targeting one group while preserving the other, depending on the reaction conditions.
The selective esterification of the free carboxyl group at the C5 position can be achieved using standard methods, such as Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid in an excess of an alcohol (e.g., ethanol (B145695), propanol) with a strong acid catalyst like sulfuric acid or hydrochloric acid. youtube.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester.
Given that the molecule already contains a methyl ester at the C1 position, which is sterically hindered by the adjacent methyl group at C2, the carboxyl group at C5 is more accessible for esterification. Research on ortho-disubstituted benzoic acids indicates that they are significantly more difficult to esterify compared to their meta- or para-substituted counterparts due to steric hindrance. researchgate.net This steric factor helps in the selective esterification of the C5-carboxyl group. Alternatively, solid acid catalysts, such as zirconium/titanium-based catalysts, have been shown to be effective for the esterification of benzoic acids and could be employed for this transformation. mdpi.com
| Reaction | Reagents | Product | Key Considerations |
| Fischer Esterification | R'-OH (e.g., Ethanol), cat. H₂SO₄, Heat | Methyl 2-methyl-5-(alkoxycarbonyl)benzoate | Selective reaction at the less sterically hindered C5-carboxyl group. |
| Solid Acid Catalysis | R'-OH, Zr/Ti solid acid catalyst, Heat | Methyl 2-methyl-5-(alkoxycarbonyl)benzoate | Heterogeneous catalysis allows for easier separation of the catalyst. mdpi.com |
The methyl ester at the C1 position can be hydrolyzed back to a carboxylic acid group through saponification. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. chemspider.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then expels the methoxide (B1231860) ion. The resulting carboxylate is protonated in the final acidification step to yield the dicarboxylic acid, 2-methylbenzene-1,5-dicarboxylic acid.
Studies on similar substituted benzoates show that this hydrolysis can be highly efficient. For instance, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate using NaOH in a methanol (B129727)/water mixture under reflux conditions resulted in a 95% yield of the corresponding carboxylic acid. chemspider.com However, it is noted that esters with ortho substituents, like the C2-methyl group in this case, can be highly resistant to saponification due to steric hindrance, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) for the reaction to go to completion. researchgate.net
The carboxylic acid group at C5 is a versatile handle for the synthesis of various derivatives, most notably amides. Amidation can be achieved through several routes:
Direct Thermal Amidation : This involves heating the carboxylic acid with an amine. The reaction initially forms an ammonium-carboxylate salt, which upon strong heating (pyrolysis), dehydrates to form the amide and water. youtube.commasterorganicchemistry.com This method is often harsh and can lead to side products. masterorganicchemistry.com
Activation of the Carboxylic Acid : A more common and milder approach involves converting the carboxylic acid into a more reactive intermediate. masterorganicchemistry.com
Acyl Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide with high efficiency. masterorganicchemistry.com
Peptide Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing it to react directly with an amine under neutral conditions to form the amide. This method is widely used in peptide synthesis to avoid racemization. masterorganicchemistry.com
Catalytic Amidation : Modern methods include cooperative catalysis, for example, using a combination of DABCO and Fe₃O₄ to facilitate the N-methyl amidation of carboxylic acids with isothiocyanatomethane, offering an atom-economic route. nih.gov
These methods would lead to the formation of N-substituted 2-methyl-5-(aminocarbonyl)benzoic acid methyl esters.
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). quirkyscience.com The ease of decarboxylation is highly dependent on the molecular structure. The reaction is significantly facilitated when a carbonyl group is present at the β-position to the carboxylic acid (forming a β-keto acid). youtube.commasterorganicchemistry.com This structure allows for a cyclic, concerted transition state via a six-membered ring, which lowers the activation energy for the C-C bond cleavage. masterorganicchemistry.com
Methyl-2-methyl-5-carboxybenzoic acid does not possess a β-carbonyl group relative to its C5-carboxyl functionality. Therefore, its decarboxylation is expected to be difficult and would likely require harsh conditions, such as very high temperatures and potentially the use of catalysts like silver carbonate (Ag₂CO₃) or copper. quirkyscience.comorganic-chemistry.org The process would result in the formation of methyl 2-methylbenzoate. The general mechanism for such thermal decarboxylations, while not proceeding through the facile β-keto acid pathway, involves the cleavage of the C-COOH bond, often requiring significant energy input. quirkyscience.com
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity (i.e., the position of substitution) is controlled by the directing effects of the substituents already present on the ring.
The substituents and their directing effects are:
-COOCH₃ (at C1) : A deactivating, meta-directing group. aiinmr.comrsc.org
-CH₃ (at C2) : An activating, ortho, para-directing group. libretexts.org
-COOH (at C5) : A deactivating, meta-directing group. quirkyscience.com
The available positions for substitution are C3, C4, and C6. The combined influence of the existing groups strongly favors substitution at specific positions. The activating methyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions. Concurrently, the deactivating ester and carboxylic acid groups direct meta to their own positions, which also points to the C3 position. This synergistic direction makes the C3 position a highly probable site for substitution. The C6 position is also activated by the methyl group.
Nitration : Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the potent electrophile, the nitronium ion (NO₂⁺). aiinmr.commnstate.edu The reaction with this compound would introduce a nitro (-NO₂) group onto the aromatic ring.
Halogenation : Halogenation of the aromatic ring (e.g., bromination or chlorination) requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), respectively. libretexts.orglumenlearning.com The catalyst polarizes the halogen molecule (e.g., Br₂), creating a strong electrophile that can be attacked by the aromatic ring. The substitution pattern is expected to be the same as in nitration, yielding primarily 3-halo and 6-halo derivatives.
It is also important to consider an alternative reaction pathway for halogenation. In the absence of a Lewis acid and in the presence of UV light or a radical initiator, substitution can occur on the alkyl side-chain. libretexts.orgresearchgate.net This free-radical halogenation would selectively occur at the benzylic position of the C2-methyl group, leading to the formation of Methyl 2-(halomethyl)-5-carboxybenzoic acid .
Summary of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Methyl 3-nitro-2-methyl-5-carboxybenzoic acid, Methyl 6-nitro-2-methyl-5-carboxybenzoic acid |
| Bromination (Ring) | Br₂, FeBr₃ | "Br⁺" | Methyl 3-bromo-2-methyl-5-carboxybenzoic acid, Methyl 6-bromo-2-methyl-5-carboxybenzoic acid |
| Chlorination (Ring) | Cl₂, AlCl₃ | "Cl⁺" | Methyl 3-chloro-2-methyl-5-carboxybenzoic acid, Methyl 6-chloro-2-methyl-5-carboxybenzoic acid |
| Chlorination (Side-Chain) | Cl₂, UV light | Cl• | Methyl 2-(chloromethyl)-5-carboxybenzoic acid libretexts.orgresearchgate.net |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound and its derivatives represents a potential, albeit challenging, pathway for further functionalization. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the presence of activating groups. Generally, these reactions proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comchemistrysteps.comlibretexts.org
In the structure of this compound, the carboxylic acid and methoxycarbonyl groups act as deactivating, meta-directing groups in electrophilic substitutions, but they function as electron-withdrawing groups that can potentially activate the ring towards nucleophilic attack. For a substitution to occur, a leaving group, typically a halide, would need to be present on the ring. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial, and it is enhanced when the negative charge can be delocalized onto the electron-withdrawing substituents. The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the substituted product.
The regioselectivity of SNAr reactions is dictated by the positions of the electron-withdrawing groups relative to the leaving group. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing groups must be in the ortho or para position to the leaving group. libretexts.org In a hypothetical halogenated derivative of this compound, the directing effects of the existing substituents would determine the outcome of the substitution. For instance, in a molecule like 3-bromo-4-methylbenzoic acid, the carboxyl group deactivates the ring and directs meta, while the methyl group is activating and directs ortho and para. The bromine itself is deactivating but directs ortho and para.
A representative example of a nucleophilic aromatic substitution on an activated aromatic ring is the reaction of 2,4-dinitrofluorobenzene with the N-terminus of a peptide, a reaction historically used in protein sequencing. masterorganicchemistry.com
Hydrogenation and Reduction of the Aromatic Ring
The hydrogenation of the aromatic ring of this compound to yield the corresponding cyclohexanecarboxylic acid derivative is a synthetically valuable transformation. This reduction is typically achieved through catalytic hydrogenation under a hydrogen atmosphere, employing a variety of transition metal catalysts. The choice of catalyst and reaction conditions is critical to ensure high conversion and chemoselectivity, particularly to avoid the reduction of the carboxylic acid and ester functionalities.
Supported noble metal catalysts, such as platinum, palladium, rhodium, and ruthenium on carbon or other supports, are commonly used for the hydrogenation of benzoic acids. researchgate.netresearchgate.net For instance, Pt/TiO2 has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid under relatively mild conditions. researchgate.netnih.gov The interaction between the metal and the support can influence the electronic properties of the catalyst and, consequently, its activity and selectivity. researchgate.net
The reaction is generally carried out in a solvent, and the choice of solvent can impact the reaction rate and product distribution. cabidigitallibrary.org While some processes operate at high temperatures and pressures, efforts have been made to develop systems that function under milder conditions. rsc.orgnih.gov Electrocatalytic hydrogenation in a proton-exchange membrane reactor has also been demonstrated as an efficient method for the chemoselective hydrogenation of the aromatic ring of benzoic acids without reducing the carboxyl group. rsc.orgnih.gov
The presence of multiple substituents on the benzene ring, as in this compound, can influence the rate and outcome of the hydrogenation. The electronic effects of the methyl, carboxyl, and methoxycarbonyl groups will affect the interaction of the aromatic ring with the catalyst surface.
Below is a table summarizing typical conditions for the hydrogenation of benzoic acid and related compounds, which can be considered representative for the potential reduction of this compound.
Table 1: Representative Conditions for the Hydrogenation of Benzoic Acid Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|---|
| Benzoic Acid | 5% Ru/C | 1,4-Dioxane/Water (1:1) | 220 | 68.9 | Cyclohexanecarboxylic Acid | 100% Conversion, 86% Selectivity | researchgate.net |
| Benzoic Acid | Pt/TiO₂ | Hexane | 80 | 50 | Cyclohexanecarboxylic Acid | High TOF | researchgate.netnih.gov |
| Benzoic Acid | 5% Rh/C | Supercritical CO₂ | 50 | 100 | Cyclohexanecarboxylic Acid | 99.1% Conversion | nih.gov |
| Benzoic Acid | PtRu alloy | Aqueous | Ambient | N/A (Electrocatalytic) | Cyclohexanecarboxylic Acid | High Current Efficiency | rsc.orgnih.gov |
| Dimethyl Terephthalate (B1205515) | Cu/ZnZrOx | Dioxane/Methanol | 240 | N/A (Transfer Hydrogenolysis) | p-Xylene (B151628) | ~63% | chemrxiv.org |
Transformations of the Methyl Group
Oxidation Reactions to Aldehyde or Additional Carboxyl Groups
The methyl group attached to the aromatic ring of this compound is susceptible to oxidation, a common transformation for alkylbenzenes. This reaction can be controlled to yield either the corresponding aldehyde or, with more potent oxidizing agents or harsher conditions, a second carboxylic acid group, leading to a tricarboxylic acid derivative.
The oxidation to a carboxylic acid is a robust and frequently employed reaction. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) are effective for this transformation. chemistry.coachchemistrysteps.com The reaction typically requires heating and proceeds via the oxidation of the benzylic carbon. A key requirement for this reaction to occur is the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.com The length of the alkyl chain is generally inconsequential, as the entire side chain is cleaved to leave a single carboxyl group attached to the ring. libretexts.orgmasterorganicchemistry.com The presence of the deactivating carboxyl and methoxycarbonyl groups on the ring can make the oxidation of the methyl group more challenging compared to simple xylenes. google.com
Controlled oxidation to the aldehyde stage is more delicate. Specific reagents and conditions are required to prevent over-oxidation to the carboxylic acid. Methods such as the Etard reaction, which uses chromyl chloride (CrO₂Cl₂), or the use of chromic oxide (CrO₃) in acetic anhydride (B1165640) can be employed to convert a methyl group to an aldehyde. ncert.nic.in
Below is a data table with examples of the oxidation of substituted toluenes, which serve as models for the potential oxidation of the methyl group in this compound.
Table 2: Examples of Oxidation of Methyl Groups on Aromatic Rings
| Substrate | Oxidizing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Xylene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt / O₂ | Acetonitrile (B52724) | 160°C, 1.5 MPa | p-Toluic Acid | 95% Conversion, 84% Selectivity | rsc.org |
| Toluene (B28343) | t-Butyl hydroperoxide / Microwave | Water | 160°C, 1 hr | Benzoic Acid | 9.1% | google.com |
| 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO₄ | Pyridine (B92270)/Water | 85°C, 6 hr | Corresponding Carboxylic Acid | 23% | chemspider.com |
| p-Nitrotoluene | Vanadium pentoxide / H₂SO₄ | N/A | ~150°C | p-Nitrobenzoic Acid | 96-100% | google.com |
Halogenation of the Methyl Group
The methyl group of this compound can undergo halogenation at the benzylic position through a free-radical substitution mechanism. wikipedia.orgstackexchange.comlscollege.ac.in This reaction is typically initiated by UV light or a radical initiator and is highly selective for the benzylic C-H bonds, which are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. chemistrysteps.com The reaction is often carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene (B131634), with a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). google.com
The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The stability of the intermediate benzylic radical is a key factor driving the selectivity of this reaction. stackexchange.com The resulting benzylic halide is a versatile synthetic intermediate that can be used in a variety of subsequent nucleophilic substitution and elimination reactions.
A patent describes the benzylic bromination of methyl 3-methoxy-4-methylbenzoate, a compound structurally very similar to the target molecule, using NBS and a UV lamp in chlorobenzene to give the corresponding 4-(bromomethyl) derivative in high yield. google.com This provides a strong indication that the methyl group of this compound would react similarly.
Table 3: Representative Conditions for Benzylic Halogenation
| Substrate | Reagent | Initiator/Condition | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Toluene | Br₂ | Light | N/A | Benzyl (B1604629) bromide | N/A | stackexchange.com |
| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide (NBS) | UV lamp | Chlorobenzene | Methyl 4-(bromomethyl)-3-methoxybenzoate | 90% | google.com |
| p-Toluic Acid | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Chloroform | 4-(Bromomethyl)benzoic acid | N/A | |
| Toluene | Cl₂ | UV light | Gas phase | Benzyl chloride, etc. | Mixture | wikipedia.orglscollege.ac.in |
Activation and Reactions of the Benzylic Position
The carbon atom of the methyl group directly attached to the benzene ring in this compound is known as the benzylic position. This position exhibits enhanced reactivity compared to a typical alkyl C-H bond. chemistrysteps.comlibretexts.orgpearson.com This heightened reactivity is a cornerstone of its chemical transformation potential and is primarily attributed to the ability of the adjacent aromatic ring to stabilize reaction intermediates, namely benzylic radicals, carbocations, and carbanions, through resonance. chemistry.coachpearson.com
The key reactions that exploit the activated benzylic position have been discussed in the preceding sections:
Oxidation: As detailed in section 3.3.1, the benzylic position can be oxidized to form an aldehyde or a carboxylic acid. This transformation is a direct consequence of the activated nature of the benzylic C-H bonds. chemistry.coachmasterorganicchemistry.com
Halogenation: Free-radical halogenation, particularly bromination with N-bromosuccinimide (NBS), is highly selective for the benzylic position, as described in section 3.3.2. This selectivity is due to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com
Beyond these transformations, the benzylic halides formed from halogenation are valuable synthetic precursors. They can readily undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions (E1 and E2). chemistry.coachchemistrysteps.compearson.com
SN1 and E1 Reactions: Tertiary and secondary benzylic halides can undergo SN1 and E1 reactions due to the formation of a stable benzylic carbocation. The positive charge on the benzylic carbon is delocalized into the aromatic ring, significantly lowering the activation energy for its formation. chemistry.coach
SN2 and E2 Reactions: Primary benzylic halides, such as the one that would be formed from this compound, typically react via SN2 and E2 pathways with strong nucleophiles and bases. chemistry.coach
The acidity of the benzylic protons is also slightly increased compared to non-aromatic alkanes, allowing for deprotonation with a very strong base to form a benzylic anion, which is also resonance-stabilized. chemistry.coach This anion can then act as a nucleophile in other reactions.
Mechanism-Based Investigations of Chemical Reactions
Understanding the mechanisms of the chemical reactions involving this compound is fundamental to controlling the reaction outcomes and optimizing conditions. While specific mechanistic studies on this exact molecule are limited, the mechanisms for the key transformations of its functional groups are well-established in organic chemistry.
Nucleophilic Aromatic Substitution (SNAr): As outlined in section 3.2.2, this reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. chemistrysteps.comlibretexts.org The rate-determining step is typically the initial attack of the nucleophile to form this complex, as it involves the disruption of the ring's aromaticity. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this step. libretexts.org
Hydrogenation of the Aromatic Ring: The catalytic hydrogenation of aromatic rings generally follows the Langmuir-Hinshelwood mechanism. cranfield.ac.uk This involves the adsorption of both the aromatic substrate and hydrogen onto the surface of the metal catalyst. The reaction then proceeds through a series of stepwise additions of hydrogen atoms to the adsorbed aromatic ring. The exact mechanism and the nature of the adsorbed species can be complex and depend on the catalyst, substrate, and reaction conditions. For benzoic acids, an electrochemical spillover mechanism has been proposed for certain catalysts, where hydrogen atoms generated on the catalyst surface "spill over" to react with the substrate. rsc.orgnih.gov
Oxidation of the Methyl Group: The oxidation of the benzylic methyl group with strong oxidizing agents like KMnO₄ is believed to proceed through a radical mechanism, particularly in the initial steps. The reaction involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical is then further oxidized. The entire alkyl chain is ultimately cleaved, leaving a carboxylic acid. masterorganicchemistry.com
Halogenation of the Methyl Group: The benzylic halogenation with reagents like N-bromosuccinimide (NBS) is a classic example of a free-radical chain reaction. wikipedia.orglscollege.ac.in The mechanism involves three distinct stages:
Initiation: A radical initiator (e.g., peroxide or UV light) generates a small number of bromine radicals from Br₂ (which is present in equilibrium with NBS). chemistry.coach
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ to form the benzyl bromide product and another bromine radical, which continues the chain. stackexchange.com
Termination: The reaction is terminated when two radicals combine. wikipedia.org
The high selectivity for the benzylic position is a direct consequence of the lower bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the reactivity of this compound, providing quantitative data on reaction rates. A common reaction for this compound is the hydrolysis of the methyl ester group to yield 2-methylterephthalic acid. This reaction can be catalyzed by either acid or base.
The rate of hydrolysis can be determined by monitoring the concentration of the reactant or product over time. Generally, the hydrolysis of carboxylic acid esters can follow different rate laws depending on the conditions. epa.gov For instance, the base-catalyzed hydrolysis of a methyl benzoate (B1203000) derivative typically follows a second-order rate law, being first order in both the ester and the hydroxide ion. epa.gov
The rate equation for the base-catalyzed hydrolysis can be expressed as: Rate = k[this compound][OH⁻]
Where k is the second-order rate constant.
Table 1: Illustrative Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates in a Protic Solvent at a Given Temperature
| Substituent on Benzoate Ring | Rate Constant (k) [L mol⁻¹ s⁻¹] |
| H | kref |
| 4-NO₂ | > kref |
| 4-CH₃ | < kref |
| 2-CH₃ | < kref |
Note: This table provides a qualitative comparison based on established principles of electronic effects in organic chemistry. The actual rate constants would need to be determined experimentally.
The methyl group at the 2-position and the carboxylic acid group at the 5-position in the target molecule will influence the rate of hydrolysis through a combination of electronic and steric effects.
Elucidation of Transition States and Reaction Intermediates
The elucidation of transition states and reaction intermediates is crucial for a detailed understanding of the reaction mechanism. For the hydrolysis of the ester function in this compound, the reaction proceeds through a tetrahedral intermediate.
In base-catalyzed hydrolysis, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the methoxide ion as the leaving group, is typically the rate-determining step.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the geometries and energies of the reactants, transition states, and intermediates. nih.govresearchgate.net For the hydrolysis of a benzoate ester, the transition state for the formation of the tetrahedral intermediate would involve the partial formation of the bond between the hydroxide oxygen and the carbonyl carbon, and a partial re-hybridization of the carbonyl carbon from sp² to sp³.
Table 2: Calculated Relative Energies of Species in a Typical Base-Catalyzed Ester Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + OH⁻) | 0 |
| Transition State 1 | +10 to +15 |
| Tetrahedral Intermediate | +5 to +10 |
| Transition State 2 | +12 to +18 |
| Products (Carboxylate + Methanol) | -15 to -20 |
Note: These are representative values for a typical ester hydrolysis and would vary for this compound.
The presence of the methyl group ortho to the ester may introduce steric hindrance, potentially raising the energy of the transition state and slowing the reaction rate compared to an unsubstituted methyl benzoate.
Influence of Solvent and pH on Reactivity
The reactivity of this compound is significantly influenced by the solvent and the pH of the reaction medium.
Influence of Solvent:
The choice of solvent can affect reaction rates through its polarity, proticity, and ability to solvate the reactants and the transition state. iupac.orgderpharmachemica.com For the hydrolysis of the ester, a polar protic solvent like water or ethanol can stabilize the charged transition state through hydrogen bonding, thereby accelerating the reaction. rsc.org In contrast, aprotic solvents would result in a slower reaction rate. The distribution of benzoic acid derivatives between aqueous and organic phases is also heavily dependent on the solvent. derpharmachemica.com
Table 3: Qualitative Effect of Solvent on the Rate of Ester Hydrolysis
| Solvent Type | Relative Rate |
| Polar Protic (e.g., Water, Ethanol) | High |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate |
| Nonpolar (e.g., Hexane, Toluene) | Low |
Influence of pH:
The pH of the solution has a profound effect on the hydrolysis of this compound due to the presence of both the ester and carboxylic acid groups. The hydrolysis of the ester is catalyzed by both acid and base. epa.govyoutube.com
At low pH (acidic conditions): The carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule.
At high pH (alkaline conditions): The hydroxide ion is a potent nucleophile and directly attacks the carbonyl carbon of the ester, leading to rapid hydrolysis.
At neutral pH: The rate of hydrolysis is generally slow. youtube.com
Derivatization and Analog Synthesis of Methyl 2 Methyl 5 Carboxybenzoic Acid
Systematic Derivatization for Analytical Purposes
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical technique. For Methyl-2-methyl-5-carboxybenzoic acid, derivatization is crucial for enhancing its volatility for gas chromatography and improving its detectability in mass spectrometry.
Gas chromatography requires analytes to be volatile and thermally stable. gcms.cz Carboxylic acids, like this compound, are polar and have low volatility, leading to poor chromatographic performance with broad, asymmetrical peaks. colostate.edu To overcome this, derivatization techniques such as silylation and alkylation are employed to convert the polar carboxyl groups into less polar, more volatile derivatives. colostate.eduphenomenex.com
Silylation: This is a common method for derivatizing compounds with active hydrogens, such as those in carboxyl groups. phenomenex.com The active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, which increases the volatility of the analyte. phenomenex.com
A variety of silylation reagents are available, each with different reactivities. thermofisher.comthermofisher.com Common reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A popular and potent silylating agent that reacts rapidly with organic acids to produce high yields of TMS derivatives. research-solution.comcsqanalytics.com Reactions can often be completed quickly, sometimes with gentle heating to ensure completion before GC analysis. research-solution.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This reagent is known for producing highly volatile derivatives, and its byproducts also tend to be volatile, eluting with the solvent front and minimizing chromatographic interference. thermofisher.com
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. thermofisher.comresearchgate.net
Catalysts: The reactivity of silylating reagents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS). phenomenex.com
The general procedure for silylation involves mixing the carboxylic acid sample with the silylating reagent and a solvent, such as pyridine (B92270), and heating the mixture. research-solution.com
Alkylation: This technique involves replacing the acidic hydrogen of the carboxyl group with an alkyl group, forming an ester. research-solution.comyoutube.com This derivatization reduces the polarity and increases the volatility of the compound. youtube.com Common alkylating agents include:
Boron trifluoride (BF3) in methanol (B129727) or butanol: These reagents are used for esterification. research-solution.com
Pentafluorobenzyl bromide (PFBBr): This reagent is used to form PFB esters, which are particularly useful for electron capture detection in GC. research-solution.comnih.gov
Diazomethane: While effective, its use is often limited due to its toxicity and explosive nature. nih.gov
The choice of derivatization reagent and reaction conditions depends on the specific requirements of the analysis and the presence of other functional groups in the molecule. gcms.cz
Interactive Table: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent | Derivative Formed | Key Characteristics |
| Silylation Reagents | ||
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Popular, rapid reaction, high yields. research-solution.comcsqanalytics.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ester | Produces highly volatile derivatives and byproducts. thermofisher.com |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | Forms more stable derivatives than TMS reagents. thermofisher.com |
| Alkylation Reagents | ||
| Boron trifluoride-Methanol | Methyl ester | Common reagent for esterification. research-solution.com |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Useful for electron capture detection. research-solution.com |
Mass spectrometry is a powerful analytical technique, but the detection of certain compounds, including dicarboxylic acids, can be challenging due to poor ionization and fragmentation. longdom.org Derivatization can significantly enhance the sensitivity of MS detection. longdom.orgchromatographyonline.com
For dicarboxylic acids, a strategy of charge-reversal derivatization has been shown to be effective. longdom.orgchromatographyonline.com Reagents like dimethylaminophenacyl bromide (DmPABr) react with the carboxyl groups, reversing the polarity of the molecule from negative to positive. longdom.orgchromatographyonline.com This enhances the detection of the derivatized dicarboxylic acids in the multiple reaction monitoring (MRM) mode of a tandem mass spectrometer. longdom.org The addition of a bulky phenyl ring from the derivatizing agent can also improve separation on a liquid chromatography column prior to MS analysis. longdom.org
Esterification to form alkyl esters, such as n-propyl, n-butyl, or n-amyl esters, can also improve ionization efficiency and lead to more stable molecular ions in positive ion mode mass spectrometry. google.com This is particularly advantageous as it can make the detection more specific to dicarboxylic acids, as alkyl esters of other organic acids may not form stable molecular ions as efficiently in this mode. google.com
Butanolic-HCl has been used for the simultaneous derivatization of amino acids and acylcarnitines, suggesting its potential for esterifying carboxylic acids to enhance MS detection. nih.gov This method is advantageous for its simplicity and the ability to be used in flow-injection MS/MS analysis, which reduces analysis time. nih.gov
Interactive Table: Derivatization Strategies for Enhanced MS Detection
| Derivatization Strategy | Reagent Example | Mechanism of Enhancement |
| Charge-Reversal | Dimethylaminophenacyl Bromide (DmPABr) | Reverses polarity from negative to positive, improving detection in positive ion mode. longdom.orgchromatographyonline.com |
| Alkyl Esterification | n-Butanol/HCl | Forms butyl esters, which can enhance ionization efficiency and produce more stable molecular ions. google.com |
| Silylation | BSTFA, MSTFA | Increases volatility for GC-MS and can produce characteristic fragmentation patterns. nih.gov |
Synthesis of Functionalized Analogs via Carboxyl Group Modifications
The carboxyl groups of this compound offer versatile handles for the synthesis of a wide range of functionalized analogs, including esters, amides, acid chlorides, alcohols, and aldehydes.
Esters: Esterification of carboxylic acids is a fundamental transformation. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nist.govyoutube.com For instance, reacting a carboxylic acid with methanol yields the corresponding methyl ester. youtube.comgoogle.com The reaction is an equilibrium process, and techniques like removing the water formed can drive the reaction to completion. google.com Alternatively, dicarboxylic acids can be selectively mono-esterified using ion-exchange resins as catalysts. psu.edu Transesterification, reacting an existing ester with a different alcohol in the presence of a catalyst, is another route to new esters. google.com
Amides: Amides are typically synthesized by reacting a carboxylic acid with an amine. nih.gov This reaction often requires the "activation" of the carboxylic acid, as direct reaction with an amine is slow. A common method is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov The acid chloride then readily reacts with a primary or secondary amine to form the corresponding amide. byjus.com One-pot methods using reagents like titanium tetrachloride (TiCl4) in pyridine can directly condense carboxylic acids and amines to form amides in good yields. nih.gov Another approach involves heating a carboxylic acid with ammonium (B1175870) carbonate to form an ammonium salt, which then dehydrates upon further heating to yield the primary amide. libretexts.org
Acid Chlorides: Acid chlorides are highly reactive carboxylic acid derivatives and are valuable intermediates in the synthesis of esters and amides. byjus.comlibretexts.org They are commonly prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂). byjus.comlibretexts.orglibretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.org Phosgene can also be used for the preparation of acid chlorides from carboxylic acids. google.com
Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds through an aldehyde intermediate, but the aldehyde is also readily reduced and cannot typically be isolated. libretexts.org
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation usually proceeds via a more reactive carboxylic acid derivative, such as an acid chloride or an ester. Acid chlorides can be reduced to aldehydes using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAH), typically at low temperatures to prevent further reduction of the aldehyde product. libretexts.org
Synthesis of Analogs via Aromatic Ring Modifications
The aromatic ring of this compound provides a scaffold for further modifications to synthesize a variety of analogs. These modifications can include nitration, halogenation, and sulfonation, which introduce new functional groups onto the benzene (B151609) ring.
For example, nitration of a benzoic acid derivative can be achieved, as seen in the case of 2-methyl-5-nitrobenzoic acid. noaa.gov Such reactions typically involve treating the aromatic compound with a mixture of nitric acid and sulfuric acid. The position of the new substituent is directed by the existing groups on the ring.
Further transformations of these newly introduced groups can lead to a wider array of analogs. For instance, a nitro group can be reduced to an amino group, which can then participate in a variety of other reactions. A halogen, such as chlorine, can be displaced by other nucleophiles. An example is the synthesis of 2-methoxy-5-sulfamoylbenzoic acid methyl ester from 2-methoxy-5-chlorobenzoic acid methyl ester by reaction with sodium aminosulfinate in the presence of a copper catalyst. google.com
Structural Modifications of the Methyl Group
The two methyl groups on the 2,5-dimethylbenzoic acid scaffold offer additional sites for chemical modification, distinct from the aromatic ring itself. These benzylic positions can be oxidized or functionalized to introduce new chemical diversity.
The benzylic methyl groups can undergo oxidation to yield more functionalized analogs. This process can result in a stepwise oxidation from a methyl group (-CH₃) to a hydroxymethyl group (-CH₂OH), then to a formyl group (-CHO), and finally to a carboxylic acid group (-COOH). nih.gov The development of selective oxidation protocols allows for the isolation of these intermediates. organic-chemistry.org
The existence of compounds such as 5-formyl-2-methylbenzoic acid confirms that one of the methyl groups can be selectively oxidized to an aldehyde (formyl) group. chemicalbook.comaobchem.com This transformation introduces a reactive carbonyl functional group that can be used for subsequent derivatization. While the complete oxidation of a methyl group on a toluene (B28343) derivative to a carboxylic acid is a common reaction, controlled conditions can yield the intermediate aldehyde or alcohol analogs. organic-chemistry.org
Table 2: Examples of Oxidation-Derived Analogs
| Compound Name | Molecular Formula | CAS Number | Key Feature |
|---|---|---|---|
| 5-Formyl-2-methylbenzoic acid | C₉H₈O₃ | 105650-34-8 | Formyl substituent derived from methyl oxidation chemicalbook.comaobchem.com |
| 5-Hydroxymethylcytosine | C₅H₇N₃O₂ | N/A | Analogous oxidation product in a different system nih.gov |
| 5-Formylcytosine | C₅H₅N₃O₂ | N/A | Analogous oxidation product in a different system nih.gov |
Beyond oxidation, the C-H bonds of the methyl groups can be targeted for functionalization, allowing for chain extension and the introduction of new substituents. Modern synthetic methods, including transition-metal-catalyzed C-H activation, provide powerful tools for such transformations. researchgate.net Research has shown that the carboxylic acid group can act as a directing group to facilitate the functionalization of remote C-H bonds, including those of a methyl group at the ortho position. researchgate.net This strategy enables reactions like γ-alkylation of 2-methyl benzoic acid derivatives, effectively extending the carbon chain at the methyl position. researchgate.net This approach represents an advanced method for creating complex analogs by building upon the existing methyl group framework.
Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 2 Methyl 5 Carboxybenzoic Acid
High-Resolution Spectroscopic Methodologies
Spectroscopy is fundamental to the characterization of molecular structures. For 3-methoxycarbonyl-4-methylbenzoic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible spectroscopy provides a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-methoxycarbonyl-4-methylbenzoic acid, the expected signals in a typical solvent like CDCl₃ would be:
A singlet for the carboxylic acid proton (-COOH), typically found far downfield (>10 ppm) and often broad.
Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (doublets or doublet of doublets) and coupling constants would confirm their relative positions.
A singlet integrating to three protons for the methyl ester group (-OCH₃), expected around 3.9 ppm. aiinmr.com
A singlet integrating to three protons for the methyl group attached to the ring (-CH₃), expected around 2.4-2.6 ppm. rsc.org
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Doublet | 1H | Aromatic H (C6-H) |
| ~8.0 | Doublet of Doublets | 1H | Aromatic H (C4-H) |
| ~7.4 | Doublet | 1H | Aromatic H (C1-H) |
| ~3.9 | Singlet | 3H | -COOCH₃ |
| ~2.5 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. researchgate.net For this molecule, ten distinct signals are expected:
Two signals for the carbonyl carbons (carboxylic acid and ester) in the downfield region (~165-172 ppm). aiinmr.com
Six signals for the aromatic carbons, with their specific shifts influenced by the attached substituents.
One signal for the ester's methoxy (B1213986) carbon (~53 ppm). aiinmr.com
One signal for the aromatic methyl carbon (~21 ppm). rsc.org
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~171 | C OOH |
| ~166 | C OOCH₃ |
| ~144 | C 4-CH₃ |
| ~134 | C 2-COOCH₃ |
| ~132 | C 5-COOH |
| ~131 | C 6-H |
| ~130 | C 1-H |
| ~128 | C 3-H |
| ~53 | -COOC H₃ |
| ~22 | Ar-C H₃ |
2D NMR Spectroscopy: To definitively assign these signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the aromatic ring (e.g., showing a correlation from the Ar-CH₃ protons to the C3, C4, and C5 carbons).
Vibrational spectroscopy techniques like Infrared (IR) and Raman are excellent for identifying the functional groups present in a molecule. The key diagnostic absorptions for 3-methoxycarbonyl-4-methylbenzoic acid are directly related to its ester and carboxylic acid moieties. youtube.com
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. nist.gov
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching peaks are expected. The ester carbonyl (C=O) typically absorbs at a higher wavenumber (~1725-1735 cm⁻¹) than the carboxylic acid carbonyl (~1680-1710 cm⁻¹), which is at a lower frequency due to intermolecular hydrogen bonding. researchgate.netlibretexts.org
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester and carboxylic acid groups are expected in the 1100-1300 cm⁻¹ region. researchgate.net
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
Predicted IR/Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| 3100-3000 | C-H Stretch (sp²) | Aromatic |
| 3000-2850 | C-H Stretch (sp³) | Methyl |
| ~1730 | C=O Stretch | Methyl Ester |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~1280 | C-O Stretch | Carboxylic Acid/Ester |
| ~1150 | C-O Stretch | Ester |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous confirmation of its elemental formula.
For Methyl-2-methyl-5-carboxybenzoic acid, the molecular formula is C₁₀H₁₀O₄. nih.govnist.gov The calculated monoisotopic mass is 194.0579 Da. HRMS analysis would measure this mass to within a few parts per million (ppm), distinguishing it from any other combination of atoms that might have the same nominal mass. Common ionization techniques would yield ions such as [M+H]⁺ (m/z 195.0652), [M+Na]⁺ (m/z 217.0471), or [M-H]⁻ (m/z 193.0506) for detection.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The aromatic ring in 3-methoxycarbonyl-4-methylbenzoic acid acts as a chromophore. Substituted benzoic acids typically display two main absorption bands in the UV region. researchgate.netrsc.org
B-Band (Benzenoid Band): An intense absorption band is expected around 230-240 nm. This band arises from a π → π* transition of the benzene ring. cdnsciencepub.com
C-Band (Conjugation Band): A weaker, broader absorption band is expected at a longer wavelength, typically around 270-285 nm. rsc.org
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for separating the compound from a mixture and for its quantification.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the analysis of polar molecules like 3-methoxycarbonyl-4-methylbenzoic acid presents challenges due to the carboxylic acid group. This polar functional group can interact strongly with the stationary phase, leading to poor peak shape (tailing) and low reproducibility. researchgate.net
To overcome this, a chemical derivatization step is typically required before GC analysis. The active hydrogen of the carboxylic acid is replaced with a non-polar group to increase the analyte's volatility and thermal stability. A common method is silylation, which converts the -COOH group to a trimethylsilyl (B98337) (-COOTMS) ester. mdpi.comnih.gov
Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. Method optimization would involve selecting the appropriate column and temperature program. tandfonline.com
Example GC Method Parameters (for derivatized analyte)
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Fused silica (B1680970) capillary, e.g., Rxi-1ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar to mid-polarity column is suitable for the less polar silylated derivative. sigmaaldrich.comnih.gov |
| Carrier Gas | Helium | Standard carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 100 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min | A temperature ramp is necessary to elute the compound in a reasonable time with good peak shape. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification based on fragmentation patterns; FID provides robust quantification. |
| Derivatization | Silylation with BSTFA or similar reagent | Masks the polar -OH of the carboxylic acid, improving volatility and chromatographic performance. mdpi.com |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A robust HPLC method is crucial for determining purity, quantifying the analyte, and separating it from starting materials, by-products, and degradation products.
Method Development: The development of a selective and sensitive HPLC method typically involves reverse-phase chromatography. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of the target analyte from related substances, such as its parent dicarboxylic acid (2-methylterephthalic acid) or other isomers, is achieved by optimizing several parameters.
Column: A C18-bonded silica column is a common starting point. For separating closely related aromatic acids, mixed-mode columns that offer both reverse-phase and anion-exchange retention mechanisms can provide unique selectivity. helixchrom.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) is generally required. The buffer, often a phosphate (B84403) or formate (B1220265) solution, is used to control the pH. Since the analyte is a carboxylic acid, maintaining a consistent pH is vital for reproducible retention times, as the ionization state of the carboxyl group significantly affects its polarity. An acidic pH (e.g., pH 3) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column. sielc.com
Detection: A Photo Diode Array (DAD) or UV detector is suitable for detection, as the benzene ring provides strong chromophores. protocols.io The UV spectrum can help in peak identification and purity assessment. sielc.com For higher sensitivity and specificity, particularly in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS/MS) is the preferred approach. nih.gov
Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of test results to the true value, often determined by spike recovery experiments. Recoveries for similar analytes are often in the range of 86–117%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For terephthalate (B1205515) metabolites, LOQ values can be in the sub-ng/mL to low-ng/mL range using LC-MS/MS. nih.gov
| Parameter | Typical Condition for Related Aromatic Acids | Source |
| Column | C18, Mixed-Mode (Reversed-Phase/Anion-Exchange) | helixchrom.comnih.gov |
| Mobile Phase A | Water with buffer (e.g., 0.1 M Formic Acid, Phosphate Buffer) | protocols.ionih.gov |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | protocols.ionih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |
| Detection | DAD (e.g., 240-285 nm) or MS/MS | sielc.comnih.gov |
| Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique for charged species. wikipedia.org It requires minimal sample volume and can provide very high resolution, making it suitable for analyzing complex mixtures and chiral separations.
Capillary Zone Electrophoresis (CZE): CZE is the most common mode of CE and separates ions based on their charge-to-size ratio. sciex.com For an anionic compound like this compound (which is deprotonated at neutral or basic pH), several factors must be controlled.
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, fills the capillary and maintains a constant pH. The choice of pH is critical; a pH above the analyte's pKa ensures it is in its anionic form and can migrate based on its electrophoretic mobility. nih.gov
Electroosmotic Flow (EOF): In a bare fused-silica capillary, the negatively charged silanol (B1196071) groups on the capillary wall create a strong EOF towards the cathode (negative electrode). sciex.com Since the analyte is an anion and migrates towards the anode (positive electrode), the EOF must be suppressed or reversed to allow the analyte to reach the detector. This is often achieved by adding a cationic surfactant, such as tetradecyltrimethylammonium bromide (TTAB), to the BGE, which dynamically coats the capillary wall and reverses the EOF. stanford.edu
Detection: On-column UV detection is common. For more sensitive and selective analysis, CE can be coupled with mass spectrometry (CE-MS). nih.gov To enhance detection, chemical derivatization can be employed to add a permanently charged tag to the molecule, improving its ionization efficiency in the mass spectrometer. nih.gov
| Parameter | Typical Condition for Acidic Analytes | Source |
| Capillary | Fused Silica (uncoated or coated) | nih.gov |
| Background Electrolyte | Phosphate or Borate buffer | nih.gov |
| pH | 2.5 (for cationic migration) or >7 (for anionic migration) | nih.gov |
| EOF Modifier | Cationic surfactant (e.g., TTAB) for anion analysis | stanford.edu |
| Voltage | 15 - 30 kV | wikipedia.org |
| Injection | Hydrodynamic or Electrokinetic | wikipedia.org |
| Detection | UV (e.g., 200-250 nm) or Mass Spectrometry | nih.gov |
Structural Elucidation Techniques in Solid State
Analysis in the solid state is essential for understanding the intrinsic properties of a crystalline material, including its polymorphism, packing, and hydrogen-bonding networks.
X-ray Crystallography for Absolute Structure and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, a key structural feature expected in the solid state is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds. researchgate.netnih.gov This motif strongly influences the crystal packing and physical properties of the material.
An X-ray crystallographic analysis yields a set of data that precisely defines the crystal structure. While the specific data for the title compound is not publicly available, the table below provides representative parameters from the analysis of a related substituted benzoic acid derivative, illustrating the type of information obtained. nih.gov
| Parameter | Illustrative Example Data (C₁₄H₁₀ClNO₃) | Source |
| Crystal system | Monoclinic | nih.gov |
| Space group | P2₁/c | rsc.org |
| a (Å) | 26.8843 (10) | nih.gov |
| b (Å) | 5.0367 (2) | nih.gov |
| c (Å) | 20.9264 (12) | nih.gov |
| β (°) | 117.489 (2) | nih.gov |
| Volume (ų) | 2513.7 (2) | nih.gov |
| Z (molecules/unit cell) | 8 | nih.gov |
| Reflections collected | 4248 | nih.gov |
| Final R index [I > 2σ(I)] | R = 0.043 | nih.gov |
| Goodness-of-fit (S) | 0.92 | nih.gov |
Solid-State NMR Spectroscopy (if applicable)
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. youtube.com It is particularly valuable for insoluble polymers or when investigating phenomena like polymorphism, where different crystal forms of the same compound can exhibit different spectra.
For this compound, ¹³C ssNMR using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide key structural information. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. princeton.edu
Carboxyl and Ester Carbons: The carbon atoms of the carboxylic acid and methyl ester groups can be readily identified. Carboxyl carbons in aromatic acids typically resonate in the 165–185 ppm range. pressbooks.pub The carbon of the methyl ester group appears in a similar but slightly upfield region.
Aromatic and Methyl Carbons: The distinct carbons of the benzene ring and the two methyl groups (the ring methyl and the ester methyl) will also have characteristic chemical shifts that can confirm the substitution pattern.
Furthermore, ssNMR can probe dynamic processes. For carboxylic acid dimers, ssNMR can be used to study the concerted double-proton transfer between the two tautomeric forms of the hydrogen-bonded dimer. acs.org For the methyl groups, deuterium (B1214612) ssNMR can be used to investigate the rate and geometry of their rotation, providing insight into the steric environment and non-covalent interactions within the crystal lattice. nih.gov
| Functional Group | Typical ¹³C Chemical Shift Range (ppm) | Source |
| Carboxylic Acid (R-COOH) | 165 - 185 | princeton.edupressbooks.pub |
| Ester Carbonyl (R-COOR') | 165 - 180 | princeton.edu |
| Aromatic Carbons | 120 - 150 | pressbooks.pub |
| Ester Methyl (R-COOCH₃) | ~52 | General NMR knowledge |
| Aromatic Methyl (Ar-CH₃) | ~20 | General NMR knowledge |
Computational and Theoretical Chemistry Studies of Methyl 2 Methyl 5 Carboxybenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl-2-methyl-5-carboxybenzoic acid, these methods would provide deep insights into its electronic structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (e.g., HOMO/LUMO energies)
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.
A key output of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These frontier molecular orbitals are crucial for predicting a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For substituted benzoic acids, these values are influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net
Based on studies of similar benzoic acid derivatives, the expected HOMO-LUMO energy gap for this compound would likely fall in the range observed for other methyl-substituted and carboxyl-substituted aromatic compounds.
| Property | Expected Value Range (eV) | Significance |
| HOMO Energy | -6.0 to -7.0 | Electron-donating capability |
| LUMO Energy | -1.5 to -2.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and stability |
| Note: These values are illustrative and based on data from analogous compounds like 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid and other aromatic carboxylic acids. researchgate.netscispace.com |
Molecular Orbital Analysis and Charge Distribution
A detailed analysis of the molecular orbitals (MOs) of this compound would reveal the distribution of electron density across the molecule. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would likely be the benzene ring and the oxygen atoms of the carboxylic acid and ester groups. Conversely, the LUMO is often found on the electron-deficient regions, which could include the carbon atoms of the carbonyl groups. Visualizing these orbitals helps in understanding the sites susceptible to electrophilic and nucleophilic attack. youtube.comyoutube.com
Furthermore, calculating the distribution of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) would provide a quantitative measure of the partial positive and negative charges on each atom. This information is vital for understanding the molecule's polarity and its interaction with other molecules. For instance, the oxygen atoms of the carboxyl and methoxycarbonyl groups are expected to carry significant negative charges, while the attached carbon and hydrogen atoms will be positively charged.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms. The predicted shifts would be influenced by the electronic environment of each nucleus, which is determined by the methyl and carboxy substituents.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. This analysis would identify the characteristic stretching and bending modes of the various functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and the ester, and the C-H stretches of the methyl groups and the aromatic ring. These predicted frequencies are invaluable for interpreting experimental vibrational spectra.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of molecules in larger systems and over time.
Conformational Landscape Exploration and Energy Minima Identification
The presence of rotatable bonds in this compound, particularly around the carboxylic acid and methyl ester groups, means that the molecule can exist in different spatial arrangements or conformations. A conformational analysis would be performed to explore the potential energy surface of the molecule and identify the stable conformers, which correspond to energy minima. libretexts.org
For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. mdpi.com Studies on 2-substituted benzoic acids have shown that the planarity of the molecule can be affected by steric interactions between the ortho substituent and the carboxylic acid group. researchgate.net In the case of this compound, the ortho-methyl group would likely influence the rotational barrier of the carboxylic acid group. Computational scans of the relevant dihedral angles would reveal the energy profile of these rotations and help identify the most stable conformer(s).
Intermolecular Interactions and Aggregation Behavior
In the solid state, benzoic acid and its derivatives typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. mdpi.comgrowkudos.com It is highly probable that this compound would also exhibit this characteristic dimeric structure in its crystalline form.
Reaction Mechanism Predictions and Energetics of this compound
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, theoretical studies can map out potential reaction pathways, identify key intermediates and transition states, and quantify the energy changes along these paths. Such investigations are crucial for understanding and predicting the molecule's reactivity in various chemical transformations, such as esterification, decarboxylation, or oxidation.
Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis
The cornerstone of predicting a reaction mechanism computationally is the identification of transition states (TS), which are the highest energy points along a reaction pathway, representing the energetic bottleneck of the transformation. A transition state is a first-order saddle point on the potential energy surface (PES), having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. q-chem.com Locating these elusive structures is a critical step, often achieved using quantum mechanical methods like Density Functional Theory (DFT).
Once a putative transition state geometry is found, its identity must be confirmed. This is accomplished through Intrinsic Reaction Coordinate (IRC) calculations. missouri.eduscm.comrowansci.com An IRC calculation traces the minimum energy path (MEP) downhill from the transition state in both forward and reverse directions. scm.comnih.gov A true transition state must connect the reactant and product minima on the potential energy surface. rowansci.com For example, in the study of the atmospheric degradation of benzoic acid by hydroxyl radicals, IRC calculations were essential to confirm that the located transition states correctly linked the initial adducts to the subsequent intermediates. nih.gov This process ensures that the identified TS is indeed the bridge for the specific reaction step being investigated and not an artifact of the calculation. missouri.edu
Reaction Energy Profiles and Activation Barriers
The activation barrier is a critical determinant of the reaction rate. A lower barrier implies a faster reaction. Computational studies on the decarboxylation of benzoic acid derivatives, for instance, have calculated activation energies for different proposed mechanisms, including metal-catalyzed and radical pathways, to determine the most feasible route. researchgate.netajgreenchem.com For a hypothetical esterification reaction at the 5-carboxy position of this compound, a DFT study could yield the energetic data presented in Table 1.
Table 1: Hypothetical Reaction Energy Profile for the Acid-Catalyzed Esterification of this compound This table presents hypothetical data based on typical values for acid-catalyzed esterification reactions studied computationally.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + Methanol) | 0.0 |
| TS1 | Transition State for protonation of the carboxylic acid | +12.5 |
| INT1 | Protonated carboxylic acid intermediate | +5.0 |
| TS2 | Transition State for nucleophilic attack by methanol (B129727) | +18.0 |
| INT2 | Tetrahedral Intermediate | -2.5 |
| TS3 | Transition State for proton transfer | +15.5 |
| INT3 | Protonated ester intermediate | -8.0 |
| P | Products (Dimethyl 2-methylterephthalate + Water) | -5.0 |
Activation Barrier (Rate-Determining Step) = E(TS2) - E(R) = 18.0 kcal/mol
This profile illustrates the multi-step nature of the reaction and identifies the nucleophilic attack (TS2) as the rate-determining step due to its highest activation barrier.
Solvent Effects on Reaction Pathways
Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction mechanisms and energetics. Computational models account for these effects in two primary ways: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models involve including a number of solvent molecules directly in the calculation, offering a more detailed, atomistic picture of solvent-solute interactions, often studied using molecular dynamics (MD) simulations. ucl.ac.ukacs.org
Studies on substituted benzoic acids have shown that solvents can be broadly grouped by their hydrogen-bonding capabilities. acs.orgbohrium.com Polar, hydrogen-bond-accepting solvents like DMSO or acetonitrile (B52724) can interact strongly with the carboxylic acid group, inhibiting the formation of the hydrogen-bonded dimers commonly observed in nonpolar solvents like toluene (B28343). acs.orgbohrium.com This interaction can stabilize charged intermediates or transition states, altering the reaction pathway and lowering activation barriers. For example, a reaction proceeding through a charged transition state would be significantly accelerated in a polar solvent compared to a nonpolar one.
Table 2: Predicted Qualitative Solvent Effects on a Hypothetical Reaction of this compound
| Solvent Type | Example Solvents | Predicted Effect on a Reaction with a Polar Transition State |
| Nonpolar Aprotic | Toluene, Hexane | Minimal stabilization of TS, slow reaction rate. Promotes reactant dimerization. |
| Polar Aprotic | Acetone, DMSO | Significant stabilization of TS, fast reaction rate. Disrupts reactant dimerization. |
| Polar Protic | Ethanol (B145695), Water | Strong stabilization of TS. Can also solvate reactants, potentially increasing the activation barrier slightly compared to polar aprotic solvents. Can participate in the reaction. |
Structure-Reactivity Relationship (SRR) Modeling
While detailed mechanistic studies provide deep insight into a single reaction, Structure-Reactivity Relationship (SRR) models aim to generalize these insights, creating predictive tools that relate a molecule's structure to its chemical reactivity across a series of related compounds.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate variations in the chemical structure of a series of compounds with a measured or computed reactivity parameter, such as a reaction rate constant (log k) or an equilibrium constant (pKa). psu.edu The process involves calculating a set of numerical descriptors for each molecule that encode its structural, steric, and electronic properties. These descriptors are then used to build a regression model.
Common descriptors include:
Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO), and Hammett constants. psu.edu
Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Taft's Es.
Topological Descriptors: Molecular connectivity indices that describe the branching and connectivity of the molecular skeleton. nih.govmdpi.com
For instance, a QSRR study on the acidity (pKa) of substituted benzoic acids found excellent correlations between the pKa and calculated parameters like the charge on the carboxylic acid group. psu.edu A hypothetical QSRR model for the rate of a nucleophilic substitution reaction on a series of benzoic acid derivatives might take the form of the equation below, with results summarized in Table 3.
Hypothetical QSRR Equation: log(k) = c₀ + c₁σ + c₂E_LUMO + c₃V
Table 3: Hypothetical QSRR Model for the Reactivity of Substituted Benzoic Acids
| Descriptor | Description | Coefficient | Interpretation |
| σ (sigma) | Hammett constant of the substituent | +1.5 | Electron-withdrawing groups (positive σ) increase the reaction rate. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 | A lower LUMO energy (more electrophilic molecule) increases the reaction rate. |
| V (Volume) | Molecular Volume of the substituent | -0.2 | Bulkier substituents decrease the reaction rate due to steric hindrance. |
Such a model, once validated, can predict the reactivity of new, unsynthesized compounds based solely on their computed structure.
Computational Design of Novel Derivatives with Predicted Reactivity
The ultimate application of mechanistic understanding and QSRR models is the rational design of new molecules with desired properties. nih.govresearchgate.net If a particular level of reactivity is desired for this compound, these computational tools can guide the modification of its structure to achieve that goal.
The design process typically follows these steps:
Define Goal: Identify the desired reactivity (e.g., increase the rate of esterification).
Apply QSRR: Use the established QSRR model to identify which structural modifications are most likely to achieve the goal (e.g., add a strong electron-withdrawing group).
Virtual Screening: Create a virtual library of candidate derivatives in silico and use the QSRR model to rapidly predict their reactivity, filtering for the most promising candidates.
Detailed Analysis: For the top candidates, perform full DFT calculations of the reaction energy profile to obtain a more accurate, physics-based prediction of their reactivity and ensure no unintended reaction pathways are introduced.
For example, to enhance the electrophilicity of the carbonyl carbon at the 5-position, one might computationally screen derivatives with various electron-withdrawing groups at the positions ortho and para to it, as shown in Table 4.
Table 4: Hypothetical Computational Design of Novel Derivatives
| Derivative of this compound | Modifying Substituent | Predicted Effect on Reactivity (Esterification) |
| Parent Molecule | -H (at position 6) | Baseline |
| Derivative 1 | -Cl (at position 6) | Moderate increase |
| Derivative 2 | -CN (at position 6) | Significant increase |
| Derivative 3 | -NO₂ (at position 6) | Very large increase |
This iterative cycle of prediction, modeling, and design accelerates the discovery of novel molecules with fine-tuned chemical properties, minimizing the need for laborious and time-consuming experimental synthesis and testing. tandfonline.com
Applications in Advanced Organic Synthesis and Materials Science Involving Methyl 2 Methyl 5 Carboxybenzoic Acid
Role as a Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in Methyl-2-methyl-5-carboxybenzoic acid allows for selective reactions, positioning it as a versatile intermediate in the construction of more complex molecular architectures.
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound is identified in chemical literature and supplier databases as a building block and intermediate for the synthesis of pharmaceuticals. chemicalbook.combldpharm.com Its structure provides a scaffold that can be elaborated through various chemical reactions. The carboxylic acid and ester functionalities can be modified to introduce different pharmacophores or linking groups necessary for biological activity.
Synthesis of Agrochemicals and Specialty Chemicals
Currently, there is no specific information available in the public domain or scientific literature detailing the application of this compound as a precursor in the synthesis of agrochemicals or other specialty chemicals.
Building Block for Natural Product Synthesis
Research findings documenting the use of this compound as a starting material or intermediate in the total synthesis of natural products have not been identified in the searched literature.
Integration into Polymeric and Supramolecular Structures
The dually functional nature of the molecule suggests potential for its use in materials science, particularly in the creation of polymers and highly ordered supramolecular structures.
Monomer for Polymer Synthesis (e.g., polyesters, polyamides)
The application of this compound as a monomer in the synthesis of polymers like polyesters or polyamides is not documented in the reviewed scientific literature. In principle, its structure contains the necessary functional groups for polymerization, but specific research demonstrating this use has not been found.
Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic bridging ligands. researchgate.net The selection of the organic ligand is crucial as it dictates the resulting structure and properties of the MOF. ekb.eg Substituted benzoic acids are a common class of ligands used for this purpose, as the carboxylate group readily coordinates with metal centers. rsc.org
This compound, with its available carboxylate group, is a potential candidate for use as a ligand in the synthesis of MOFs. A closely related isomer, 3-(Methoxycarbonyl)benzoic acid (mono-methyl isophthalate), is noted for its use as an intermediate for synthesizing MOF material ligands. chemsoon.com This suggests that molecules with this structural motif are suitable for constructing coordination polymers. However, specific examples of MOFs that have been synthesized using this compound as the primary organic linker are not reported in the available literature.
Components in Supramolecular Assemblies
The assembly of molecules into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Benzoic acid derivatives are well-known for their ability to form predictable hydrogen-bonding networks. researchgate.net The carboxylic acid moiety of this compound can participate in robust hydrogen bonding, a key driving force in the formation of supramolecular structures. researchgate.netfigshare.com
The presence of both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting ester group within the same molecule allows for the potential formation of intricate and extended supramolecular assemblies. These assemblies can range from simple dimers to more complex one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The methyl group on the aromatic ring can further influence the packing of these assemblies through steric effects and weak van der Waals interactions, potentially leading to the formation of chiral cocrystals when combined with other molecules. figshare.com
Catalytic Roles and Functional Materials Derived from this compound
The structural attributes of this compound lend themselves to the creation of materials with catalytic and other functional properties.
Precursors for Heterogeneous Catalysts (if applicable)
While direct applications of this compound as a precursor for heterogeneous catalysts are not yet widely documented, the principles of using substituted benzoic acids in catalysis are established. For instance, benzoic acid and its derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), which can serve as heterogeneous catalysts. The carboxylic acid group can coordinate with metal ions to form the nodes of these frameworks.
Furthermore, solid acid catalysts, which are crucial in many industrial chemical processes, can be developed from organic precursors. mdpi.com The acidic nature of the carboxylic group in this compound suggests its potential as a component in the synthesis of such solid acids.
Components in Self-Assembled Functional Materials
Self-assembly is a powerful strategy for the bottom-up fabrication of functional materials. uni-freiburg.de The ability of this compound to form directional hydrogen bonds makes it a candidate for the construction of self-assembled materials such as gels, liquid crystals, and nanomaterials. uni-freiburg.dersc.org The interplay of hydrogen bonding from the carboxylic acid, dipole-dipole interactions from the ester, and π-π stacking of the aromatic rings can lead to the formation of highly ordered structures. uni-freiburg.de
The properties of these self-assembled materials can be tuned by modifying the molecular structure. For instance, the introduction of long alkyl chains to the molecule could promote the formation of liquid crystalline phases. The resulting materials could find applications in areas such as organic electronics or as templates for the synthesis of other nanostructured materials.
Development of Intermediates for Advanced Chemical Technologies
The reactivity of the functional groups in this compound allows for its use as an intermediate in the synthesis of more complex molecules for various technological applications.
Chemical Probes and Labels
Chemical probes are molecules used to study biological systems. Benzoic acid derivatives have been explored as prodrugs and have been functionalized to act as probes. nih.gov The carboxylic acid and ester groups of this compound can be readily modified to attach fluorophores, affinity tags, or other reporter groups. For example, the carboxylic acid can be converted to an amide, and the ester can be hydrolyzed and then coupled to another molecule. This versatility makes it a potential scaffold for the development of novel chemical probes for biological imaging or as diagnostic tools.
Components in Sensors or Optoelectronic Devices (if applicable)
The aromatic core of this compound is a foundation for creating molecules with interesting photophysical properties. By extending the conjugation of the aromatic system through chemical modifications, it is possible to develop materials that absorb and emit light at specific wavelengths. Such compounds could be incorporated into sensors where a change in the environment (e.g., binding of an analyte) leads to a change in the fluorescence or color of the material. scientific.net
For instance, copolymers of aniline (B41778) and aminobenzoic acid have been investigated as ester vapor sensors. scientific.net This suggests that polymers derived from or incorporating this compound could be designed for specific sensing applications. Furthermore, the ability of benzoic acid derivatives to form self-assembled monolayers on surfaces opens up possibilities for their use in the fabrication of thin-film devices for optoelectronic applications.
Interactive Data Table: Potential Applications of this compound Derivatives
| Application Area | Relevant Functional Groups | Potential Role of the Compound |
| Supramolecular Assemblies | Carboxylic Acid, Methyl Ester | Formation of hydrogen-bonded networks, directing crystal packing. |
| Heterogeneous Catalysis | Carboxylic Acid | Precursor for Metal-Organic Frameworks (MOFs) or solid acid catalysts. |
| Self-Assembled Materials | Carboxylic Acid, Aromatic Ring | Building block for gels, liquid crystals, and other functional materials. |
| Chemical Probes | Carboxylic Acid, Methyl Ester | Scaffold for attaching reporter groups for biological imaging. |
| Sensors and Optoelectronics | Aromatic Ring | Core structure for developing fluorescent sensors and organic electronic materials. |
Q & A
Q. What are the optimal synthetic routes for Methyl-2-methyl-5-carboxybenzoic acid, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step routes, such as Friedel-Crafts acylation followed by carboxylation or Suzuki coupling for aryl group introduction. Substituent steric and electronic effects (e.g., methyl or carboxy groups) impact regioselectivity. For example, steric hindrance from the 2-methyl group may necessitate milder catalysts (e.g., palladium with phosphine ligands) to avoid side reactions . Solvents like DMF or DCM are common, with purification via recrystallization or chromatography .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of techniques:
- HPLC : To assess purity (>98% recommended for reproducibility) .
- NMR : and NMR to confirm substituent positions (e.g., methyl at C2, carboxy at C5). Coupling patterns in aromatic regions distinguish isomers .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for ) .
- FT-IR : Confirm carboxylic acid (1700 cm) and methyl group (2900 cm) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Keep at 2–8°C in a dry environment to avoid hydrolysis of the carboxy group. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can conflicting NMR or crystallography data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from polymorphism, solvent effects, or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., tautomerism) .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in substituent positioning .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .
Q. What mechanistic insights explain the reactivity of this compound in esterification or decarboxylation reactions?
- Methodological Answer :
- Esterification : The carboxy group reacts with alcohols via acid-catalyzed nucleophilic acyl substitution. Steric hindrance from the 2-methyl group may slow reaction kinetics, requiring elevated temperatures .
- Decarboxylation : Thermally induced via a six-membered transition state. Electron-withdrawing groups (e.g., carboxy) stabilize intermediates, while methyl groups may alter activation energy .
Q. How can computational methods predict the solubility or bioavailability of this compound?
- Methodological Answer : Use tools like COSMO-RS for solubility prediction in solvents (e.g., logP calculations). For bioavailability, apply molecular docking to assess interactions with biological targets (e.g., enzymes or transporters). Validate predictions with experimental assays (e.g., shake-flask solubility tests) .
Q. What strategies mitigate isomerization or byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Reaction Optimization : Lower temperatures reduce kinetic byproducts.
- Protecting Groups : Temporarily block the carboxy group during methylation steps to prevent undesired side reactions .
- Catalyst Screening : Test palladium, nickel, or copper complexes to improve regioselectivity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Document all parameters (temperature, catalyst loading, solvent ratios) and characterize each batch via HPLC and NMR. Use statistical tools (e.g., ANOVA) to identify critical factors. Reproduce results across ≥3 independent syntheses .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
Tables for Key Data
Table 1 : Common Analytical Signatures for this compound
| Technique | Key Data Points | Reference |
|---|---|---|
| NMR | δ 2.35 (s, 3H, CH), δ 12.1 (s, 1H, COOH) | |
| HPLC Retention | 8.2 min (C18 column, 70:30 HO:MeCN) | |
| Melting Point | 181–183°C (decomposition observed) |
Table 2 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Friedel-Crafts | 65 | 95 | Requires anhydrous conditions |
| Suzuki Coupling | 78 | 98 | Palladium cost and toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
